molecular formula C11H11FO2 B1412689 4-Cyclopropylmethoxy-2-fluorobenzaldehyde CAS No. 883525-65-3

4-Cyclopropylmethoxy-2-fluorobenzaldehyde

Cat. No.: B1412689
CAS No.: 883525-65-3
M. Wt: 194.2 g/mol
InChI Key: ULLXNNNTWZMHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylmethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H11FO2. It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclopropylmethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol group of cyclopropylmethanol.

    Formation of the Ether Bond: The deprotonated cyclopropylmethanol is then reacted with 4-fluorobenzaldehyde in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, to form the desired ether bond.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylmethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-Cyclopropylmethoxy-2-fluorobenzoic acid.

    Reduction: 4-Cyclopropylmethoxy-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropylmethoxy-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of fluorinated compounds with biological systems.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylmethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-fluorobenzaldehyde
  • 4-Cyclopropylmethoxybenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

4-Cyclopropylmethoxy-2-fluorobenzaldehyde is unique due to the combination of the cyclopropylmethoxy group and the fluorine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLXNNNTWZMHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Cyclopropylmethoxy-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Cyclopropylmethoxy-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.